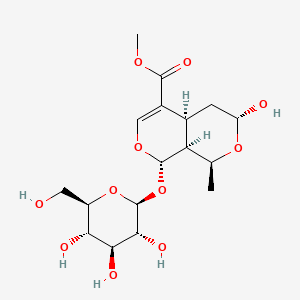

Morroniside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Morroniside is a bioactive iridoid glycoside compound found primarily in the fruit of Cornus officinalis, a traditional medicinal plant used in China, Korea, and Japan for over 2,000 years . This compound is known for its diverse pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of morroniside typically involves the extraction from Cornus officinalis fruits. The process includes crushing the fruits, rinsing, and alcohol precipitation. The concentrated solution is then adjusted to a pH of 1-3 and loaded onto nonpolar and low-polar macroporous resins. The product is rinsed until colorless and then eluted using an ethanol solution (10-30% concentration). The eluent is collected, concentrated, and subjected to low-temperature decompression drying, followed by crystallization to obtain this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale extraction but on a larger scale. The process involves the use of advanced extraction and purification technologies to ensure high yield and purity of the compound .

Analyse Des Réactions Chimiques

Types of Reactions

Morroniside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, which may exhibit enhanced or altered pharmacological activities .

Applications De Recherche Scientifique

Neuroprotective Effects

Morroniside has been identified as an orthosteric agonist of glucagon-like peptide-1 (GLP-1) receptors, which play a crucial role in neuroprotection and pain modulation. In a neuropathic pain model, this compound demonstrated antihypersensitivity effects by activating spinal GLP-1 receptors, suggesting its potential for treating neuropathic pain conditions .

Case Study: Neurogenesis Promotion

Research indicates that this compound promotes neurogenesis and protects against oxidative damage. In studies involving human neuroblastoma cells, this compound exhibited protective effects against hydrogen peroxide-induced cytotoxicity, highlighting its potential as a neuroprotective agent .

Hair Growth Regulation

This compound has been shown to regulate hair follicle growth and cycling through activation of the Wnt/β-catenin signaling pathway. In vitro studies revealed that this compound significantly increased the proliferation and migration of outer root sheath cells (ORSCs), suggesting its potential application in treating hair loss .

Experimental Findings

- Proliferation Rates : At concentrations of 1 µM and 10 µM, this compound increased ORSC proliferation by 1.16-fold and 1.3-fold respectively after 72 hours.

- Migration Enhancement : this compound treatment improved ORSC migration rates, indicating its efficacy in promoting hair follicle development .

Bone Health

This compound has been recognized for its ability to promote osteogenic differentiation in bone marrow stem cells and inhibit inflammation-induced bone loss. It operates through the TRAF6-mediated NF-κB/MAPK signaling pathway, which is crucial for bone health.

Key Findings

- This compound administration increased bone mineral density and improved bone microstructure in models of inflammatory bone loss.

- It inhibited the activation of inflammatory pathways that contribute to bone resorption, demonstrating its potential as a therapeutic agent for osteoporosis and other bone-related disorders .

Anti-inflammatory Properties

The compound exhibits significant anti-inflammatory effects across various conditions, including muscle atrophy and uveitis. This compound has been shown to ameliorate inflammatory skeletal muscle atrophy by inhibiting key inflammatory mediators such as TNFα and IL-6.

Mechanistic Insights

- This compound treatment reduced protein degradation signals while promoting protein synthesis pathways, indicating its dual role in combating muscle wasting .

- In models of endotoxin-induced uveitis, this compound demonstrated anti-inflammatory pharmacological effects, suggesting broader applications in inflammatory diseases .

Cardiovascular Health

Recent studies have highlighted this compound's ability to induce cardiomyocyte cell cycle activity, which is vital for cardiac health. By increasing levels of cell cycle proteins such as cyclin D1, this compound may support cardiac repair mechanisms following injury or stress .

Summary Table of Applications

Mécanisme D'action

Morroniside exerts its effects through various molecular targets and pathways. It has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, promoting antioxidant responses and reducing oxidative stress . Additionally, this compound inhibits the expression of pro-inflammatory cytokines and enhances the activity of anti-inflammatory pathways . In cardiomyocytes, this compound induces cell cycle activity and promotes cardiac repair by upregulating cell cycle proteins .

Comparaison Avec Des Composés Similaires

Morroniside is often compared with other iridoid glycosides such as loganin and cornin. While all these compounds share similar structural features and pharmacological properties, this compound is unique in its potent neuroprotective and cardioprotective effects . Other similar compounds include:

Activité Biologique

Morroniside, an iridoid glycoside derived from Cornus officinalis, has garnered significant attention for its diverse biological activities. This compound exhibits a range of pharmacological effects, including antioxidative, anti-inflammatory, and neuroprotective properties. This article compiles findings from various studies to elucidate the biological activity of this compound, supported by data tables and case studies.

1. Antioxidative Effects

This compound has been shown to protect human granulosa cells from oxidative stress induced by hydrogen peroxide (H2O2). A study demonstrated that pretreatment with this compound significantly reduced levels of reactive oxygen species (ROS), malondialdehyde (MDA), and 8-hydroxydeoxyguanosine (8-OHdG) in ovarian granulosa cells. Additionally, this compound upregulated the expression of the antioxidant proteins superoxide dismutase (SOD) and NAD(P)H quinone oxidoreductase 1 (NQO1) through the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, suggesting its potential in improving oocyte quality by mitigating oxidative damage .

2. Anti-Inflammatory Activity

This compound exhibits significant anti-inflammatory properties, particularly in models of inflammatory bowel disease (IBD). In vitro studies using NCM460 cells demonstrated that this compound alleviated lipopolysaccharide (LPS)-induced inflammation by suppressing the NLRP3 and NF-κB pathways. The treatment resulted in decreased levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, indicating its potential as a therapeutic agent for IBD .

3. Neuroprotective Effects

Research has highlighted this compound's role in enhancing microvascular integrity following ischemic injury. In a rat model of focal cerebral ischemia, this compound administration improved blood-brain barrier (BBB) function and promoted angiogenesis. The compound was found to enhance the proliferation of endothelial progenitor cells and the expression of angiogenic factors, which are crucial for recovery following stroke .

4. Osteogenic Activity

This compound has been implicated in promoting bone health by enhancing osteogenic differentiation in bone marrow stem cells (BMSCs). In studies involving lipopolysaccharide-induced inflammatory bone loss in mice, this compound treatment increased bone mineral density and improved bone microstructure. The underlying mechanism involves the inhibition of the TRAF6-mediated NF-κB/MAPK signaling pathway, which is associated with inflammation-induced bone loss .

Summary of Biological Activities

Case Study 1: Ovarian Granulosa Cells

In vitro experiments showed that this compound significantly decreased oxidative damage markers in ovarian granulosa cells exposed to H2O2. The results indicated that this compound could enhance oocyte quality by reducing apoptosis through modulation of apoptotic proteins Bax and Bcl-2 via p38 and JNK pathways.

Case Study 2: Inflammatory Bowel Disease

A study on NCM460 cells treated with LPS revealed that this compound not only improved cell viability but also reduced inflammatory cytokine levels in a concentration-dependent manner. This suggests its potential application in clinical settings for managing IBD.

Propriétés

Numéro CAS |

25406-64-8 |

|---|---|

Formule moléculaire |

C17H26O11 |

Poids moléculaire |

406.4 g/mol |

Nom IUPAC |

methyl 3-hydroxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate |

InChI |

InChI=1S/C17H26O11/c1-6-11-7(3-10(19)26-6)8(15(23)24-2)5-25-16(11)28-17-14(22)13(21)12(20)9(4-18)27-17/h5-7,9-14,16-22H,3-4H2,1-2H3/t6?,7?,9-,10?,11?,12-,13+,14-,16?,17+/m1/s1 |

Clé InChI |

YTZSBJLNMIQROD-HVOIIHJLSA-N |

SMILES |

CC1C2C(CC(O1)O)C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)OC |

SMILES isomérique |

CC1C2C(CC(O1)O)C(=COC2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)OC |

SMILES canonique |

CC1C2C(CC(O1)O)C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)OC |

Synonymes |

morroniside |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.